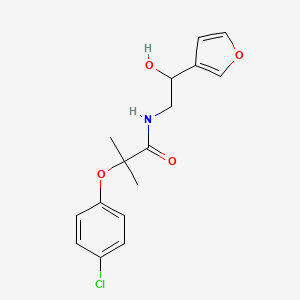

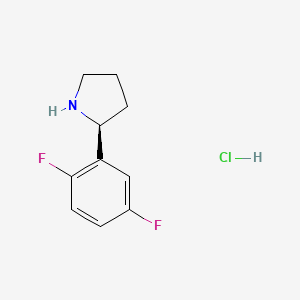

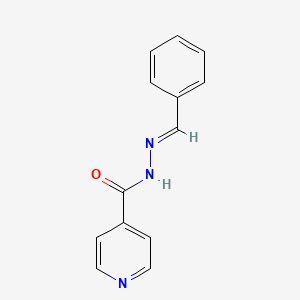

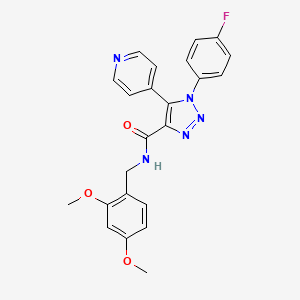

(s)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

カタログ番号 B2824600

CAS番号:

1443624-23-4

分子量: 219.66

InChIキー: XSWCQOVADZHFIJ-PPHPATTJSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidine is a cyclic secondary amine, which is a key building block in the synthesis of many natural products and pharmaceuticals. The compound you mentioned seems to be a pyrrolidine derivative with a difluorophenyl group. This suggests that it might have interesting biological activities .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. For instance, visible light bromide catalysis has been used for the synthesis of pyrrolidine via Csp3–H functionalizations . Another method involves the use of triflic acid in the synthesis of N - (pyrrolidine-3-ylidenemethyl)acetamides .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, a visible light-mediated process involving a bromide catalyst and oxidant can generate a nitrogen (N)-centered radical for a site-selective hydrogen atom transfer (HAT) process .科学的研究の応用

Synthesis and Chemical Reactivity

- Microwave-assisted Fluorination : A study by Troegel and Lindel (2012) highlighted the microwave-assisted fluorination of 2-acylpyrroles, leading to fluorination at the pyrrole ring. This methodology provides a basis for synthesizing fluorinated derivatives, including the first fluorinated pyrrole-imidazole alkaloid, demonstrating the compound's relevance in the synthesis of fluorinated organic molecules (Troegel & Lindel, 2012).

Medicinal Chemistry and Drug Discovery

- Identification and Derivatization of Cathinones : Nycz et al. (2016) described the identification of novel cathinone hydrochloride salts and their derivatization. This study provides insights into the structural and spectroscopic analysis of cathinone derivatives, contributing to the field of forensic science and potentially aiding in the development of therapeutic agents (Nycz et al., 2016).

Catalysis and Material Science

- Silylative Reduction of Pyridines : Gandhamsetty, Park, and Chang (2015) developed a tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines, resulting in structurally diverse azacycles. This reaction showcases the versatility of pyridine derivatives in catalytic transformations, enabling the synthesis of beta-silylated azacyclic compounds with potential applications in material science and pharmaceuticals (Gandhamsetty et al., 2015).

Pharmacology and Biological Activity

- Anti-inflammatory Activities : Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones with potential anti-inflammatory and analgesic properties, showcasing dual inhibitory activity against prostaglandin and leukotriene synthesis. This research indicates the therapeutic potential of pyrrolidine derivatives in developing safer anti-inflammatory medications (Ikuta et al., 1987).

将来の方向性

特性

IUPAC Name |

(2S)-2-(2,5-difluorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWCQOVADZHFIJ-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

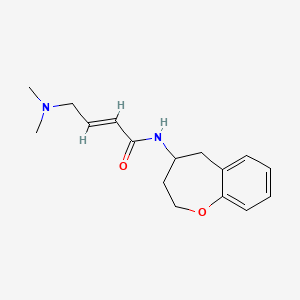

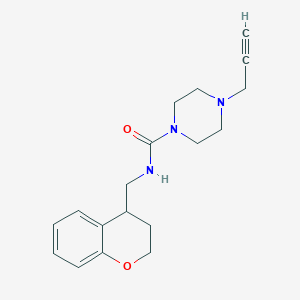

![3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2824522.png)

![2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide](/img/structure/B2824532.png)

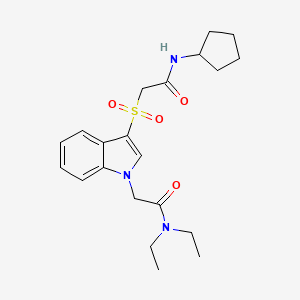

![2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824535.png)